Methyl 7-bromo-1H-benzotriazole-5-carboxylate
Overview
Description
“Methyl 7-bromo-1H-benzotriazole-5-carboxylate” is a chemical compound with the CAS Number: 1354758-03-4 . Its molecular weight is 256.06 . The IUPAC name for this compound is methyl 7-bromo-1H-1,2,3-benzotriazole-5-carboxylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 256.06 . It is recommended to be stored in a refrigerated environment .Safety and Hazards
The safety data sheet for a related compound, 1H-Benzotriazole, indicates that it is harmful if swallowed and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . If swallowed, it is advised to call a poison center or doctor/physician .
Mechanism of Action
Target of Action
Similar compounds like 5-methyl-1h-benzotriazole have been known to prevent the corrosion of copper and brass in various environments .
Mode of Action
It’s likely that it interacts with its targets to form a protective layer, preventing corrosion .
Result of Action
Similar compounds have been shown to prevent corrosion, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 7-bromo-1H-benzotriazole-5-carboxylate . For instance, it is recommended to be stored in a dry environment at 2-8°C . Other factors such as pH, temperature, and presence of other chemicals can also affect its action and stability.
Biochemical Analysis
Biochemical Properties
Benzotriazole derivatives have been shown to exhibit activity against bacterial cultures
Cellular Effects
Benzotriazole derivatives have been used as catalysts in oxygen evolution reactions , suggesting that they may influence cellular processes related to oxygen metabolism.
Temporal Effects in Laboratory Settings
It is recommended to store the compound in a dry environment at 2-8°C .
Properties
IUPAC Name |
methyl 7-bromo-2H-benzotriazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-5(9)7-6(3-4)10-12-11-7/h2-3H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWKQWWQLBRWJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNN=C2C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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